7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C8H7N3O3. This compound is part of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Biginelli-type reaction provides a scalable and efficient route for its synthesis. The absence of catalysts and the use of common reagents make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, oxo derivatives, and dihydro derivatives .
Scientific Research Applications
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with various biological activities.
Medicine: It is being explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, by binding to their active sites. This interaction disrupts the normal function of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid: Similar in structure but with a different substitution pattern.
N-(4-Chlorophenyl)-3-cyano-5-methyl-2-(4-methylphenyl)-7-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-6-carboxamide: Another derivative with distinct functional groups.
Uniqueness
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)3-9-6-2-7(12)10-11(4)6/h2-3H,1H3,(H,10,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSRFSMSJIMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=O)NN12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391423 |
Source
|
Record name | ST001086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329207-48-9 |
Source
|
Record name | ST001086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.